

Introduction: The Significance of a Bifunctional Building Block

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Compound of Interest

Compound Name: *(E)-tert-Butyl 3-(4-formylphenyl)acrylate*

Cat. No.: B177023

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(E)-tert-Butyl 3-(4-formylphenyl)acrylate is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure is characterized by a unique combination of reactive functional groups: a para-substituted aromatic ring, an aldehyde (formyl group), and an α,β -unsaturated ester, specifically a tert-butyl acrylate. This distinct architecture makes it a versatile synthetic intermediate. The acrylate moiety can participate in polymerization and Michael addition reactions, while the aldehyde serves as a crucial handle for transformations such as reductive amination, Wittig reactions, and oxidations to form a carboxylic acid.[1]

The stereochemistry of the alkene, fixed in the (E) or trans configuration, is critical as it defines the spatial arrangement of substituents and, consequently, the biological activity or material properties of its derivatives. Therefore, a rigorous and unambiguous structural analysis is not merely a procedural step but a fundamental requirement for any research or development professional utilizing this compound. This guide provides a comprehensive overview of the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the structure and purity of **(E)-tert-Butyl 3-(4-formylphenyl)acrylate**.

Part 1: Synthesis and Purification

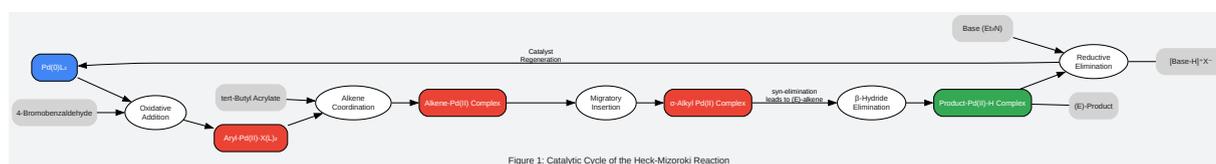
A pure sample is a prerequisite for accurate structural analysis. The most common and efficient route to synthesize this compound is through a palladium-catalyzed cross-coupling reaction.

Synthesis via Heck-Mizoroki Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[2][3] For this synthesis, 4-bromobenzaldehyde is coupled with tert-butyl acrylate. The reaction is highly stereoselective, predominantly yielding the (E)-isomer due to the syn-addition of the aryl group and palladium to the alkene, followed by a syn-β-hydride elimination.[4][5]

Causality of Experimental Choices:

- Catalyst: A palladium(II) source like Palladium(II) acetate, Pd(OAc)₂, is often used as a precatalyst, which is reduced in situ to the active Pd(0) species.[4]
- Base: A base, such as triethylamine (Et₃N), is essential. Its primary role is to neutralize the hydrogen bromide (HBr) generated during the reaction, which regenerates the Pd(0) catalyst for the next cycle.[2]
- Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the reaction.



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Caption: Figure 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

Experimental Protocol: Synthesis

- To a solution of 4-bromobenzaldehyde (1.0 eq) and Palladium(II) acetate (0.02 eq) in deoxygenated acetonitrile (MeCN), add tert-butyl acrylate (1.2 eq) and triethylamine (2.0 eq) at room temperature.[4]
- Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon complete consumption of the starting material, cool the mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.

Causality of Experimental Choices:

- **Solvent System:** A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective. One starts by dissolving the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at boiling. The "anti-solvent" (in which it is less soluble) is then added dropwise until the solution becomes slightly turbid, indicating saturation.[9]
- **Cooling Rate:** Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice that systematically excludes impurities, which remain in the mother liquor.[9] Rapid cooling can trap impurities within the crystals.

Experimental Protocol: Purification

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal volume of a hot solvent (e.g., ethanol) with stirring until the solid just dissolves.

- If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[6]
- Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the pure crystals by vacuum filtration using a Büchner funnel.[8]
- Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[6]
- Dry the crystals under vacuum to remove all traces of solvent. The purity can be initially assessed by a sharp melting point.

Part 2: Spectroscopic Structural Elucidation

The following techniques, when used in concert, provide an unambiguous confirmation of the molecular structure.

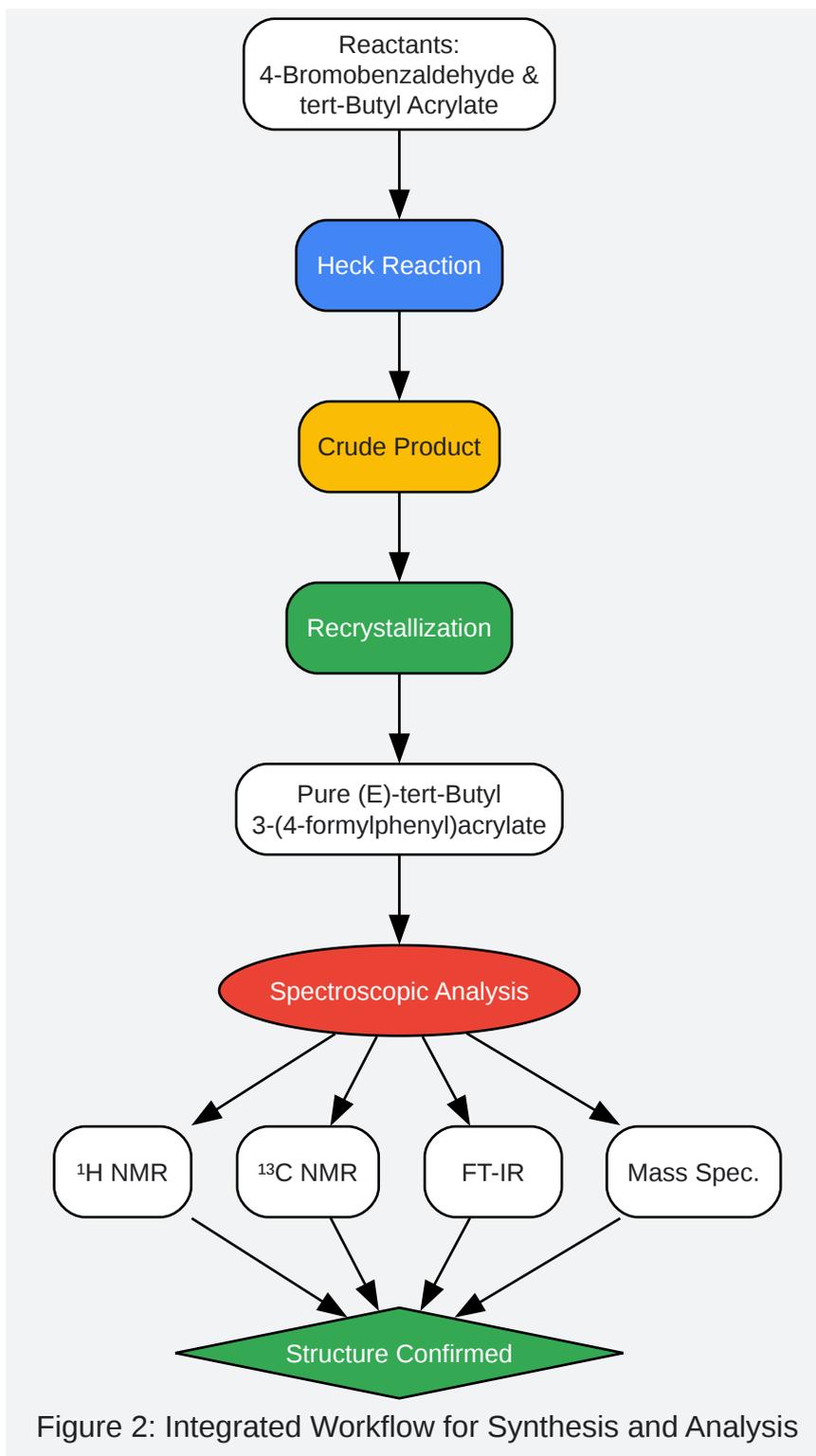


Figure 2: Integrated Workflow for Synthesis and Analysis

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Caption: Figure 2: Integrated Workflow for Synthesis and Analysis.

^1H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Protocol: Sample Preparation & Analysis

- Dissolve ~5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation and Key Signatures

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Key Insight
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	1H	Unambiguous confirmation of the formyl group in a highly deshielded environment. [10]
Aromatic (ortho to CHO)	7.8 - 7.9	Doublet (d)	2H	Deshielded by the electron-withdrawing aldehyde group.
Aromatic (ortho to Acrylate)	7.6 - 7.7	Doublet (d)	2H	Deshielded by the acrylate group. The clear doublet pattern confirms para-substitution.
Vinylic (β to C=O)	7.6 - 7.8	Doublet (d)	1H	Its large coupling constant is critical for stereochemical assignment. [11]
Vinylic (α to C=O)	6.4 - 6.6	Doublet (d)	1H	Coupled to the other vinylic proton. [11]
tert-Butyl (-C(CH ₃) ₃)	~1.5	Singlet (s)	9H	Characteristic intense singlet confirming the tert-butyl ester group. [12]

Expert Insight: Confirming the (E)-Stereochemistry The most critical piece of information from the ^1H NMR spectrum is the coupling constant (J-value) between the two vinylic protons. For a trans or (E)-alkene, this value is typically large, in the range of 14-18 Hz.^[11] For the corresponding cis or (Z)-isomer, the coupling constant would be significantly smaller (typically 7-12 Hz). The observation of a doublet with $J \approx 16$ Hz for the signals at ~ 7.7 ppm and ~ 6.5 ppm provides definitive proof of the (E)-configuration.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Protocol: Sample Preparation & Analysis

- Dissolve ~ 20 - 30 mg of the purified solid in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Acquire the spectrum, typically requiring a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .

Data Interpretation and Key Signatures

Carbon Assignment	Predicted δ (ppm)	Key Insight
Aldehyde Carbonyl (CHO)	190 - 192	Confirms the aldehyde functional group.
Ester Carbonyl (C=O)	~165	Confirms the acrylate ester functional group. [13]
Vinylic (β to C=O)	142 - 144	The carbon atom attached to the aromatic ring.
Aromatic (quaternary, C-CHO)	138 - 140	The carbon atom to which the aldehyde is attached.
Aromatic (quaternary, C-acrylate)	133 - 135	The carbon atom to which the acrylate group is attached.
Aromatic (CH)	128 - 131	Signals for the four aromatic CH carbons.
Vinylic (α to C=O)	120 - 122	The carbon atom adjacent to the ester carbonyl.
tert-Butyl (quaternary C)	80 - 82	The quaternary carbon of the tert-butyl group. [13]
tert-Butyl (CH ₃)	~28	The three equivalent methyl carbons of the tert-butyl group. [13]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic molecular vibrations.

Protocol: Sample Preparation & Analysis

- Prepare a sample, typically as a thin film on a salt plate (if low melting) or as a KBr pellet.
- Acquire the spectrum using an FTIR spectrometer.

Data Interpretation and Key Signatures

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Key Insight
~2820 & ~2720	C-H Stretch	Aldehyde	The presence of these two weak bands (Fermi doublet) is highly characteristic of an aldehyde C-H bond. [14]
~1710	C=O Stretch	Ester (α,β-unsaturated)	Strong, sharp absorption confirming the conjugated ester carbonyl. The frequency is slightly lower than a saturated ester due to conjugation. [15]
~1690	C=O Stretch	Aldehyde (aromatic)	Strong, sharp absorption for the aldehyde carbonyl, also lowered by conjugation with the aromatic ring. [16]
~1635	C=C Stretch	Alkene	Confirms the presence of the carbon-carbon double bond.
~1600 & ~1450	C=C Stretch	Aromatic Ring	Characteristic absorptions for the benzene ring.
~980	C-H Bend	(E)-disubstituted alkene	A strong out-of-plane bending vibration at this frequency is a hallmark of a trans-alkene.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as the ultimate confirmation of the atomic composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Protocol: Sample Preparation & Analysis

- Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[17\]](#)

Data Interpretation and Key Signatures

- Molecular Formula: $C_{14}H_{16}O_3$
- Exact Mass: 232.1099 g/mol
- Molecular Ion Peak $[M]^+$ or $[M+H]^+$: A peak at m/z 232 (for EI) or 233 (for ESI) will confirm the molecular weight.
- Key Fragmentation: A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a significant peak at m/z 177, corresponding to the protonated (E)-3-(4-formylphenyl)acrylic acid. Another common fragmentation is the loss of the tert-butyl radical (57 Da), leading to a peak at m/z 175.

Conclusion

The structural characterization of **(E)-tert-Butyl 3-(4-formylphenyl)acrylate** is a systematic process that integrates synthesis, purification, and a suite of complementary spectroscopic techniques. The Heck reaction provides a stereoselective route to the desired (E)-isomer, which can be purified to high homogeneity via recrystallization. The definitive structural proof rests on the combined interpretation of spectroscopic data: 1H NMR confirms the proton connectivity and, crucially, the (E)-alkene geometry through a large vinylic coupling constant

(~16 Hz). ^{13}C NMR maps the complete carbon framework. IR spectroscopy provides a rapid fingerprint of the essential aldehyde and α,β -unsaturated ester functional groups. Finally, mass spectrometry confirms the molecular weight and formula. Together, these methods provide a self-validating system, ensuring the structural integrity of this valuable bifunctional molecule for its application in research and development.

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